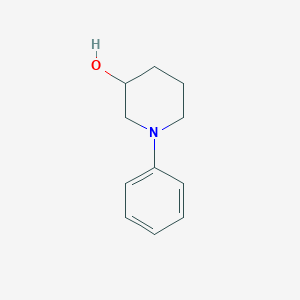

1-Phenylpiperidin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylpiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-7-4-8-12(9-11)10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUSWNUKNDRGNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511932 | |

| Record name | 1-Phenylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80710-25-4 | |

| Record name | 1-Phenylpiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylpiperidin-3-ol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperidin-3-ol is a heterocyclic organic compound with significant interest in medicinal chemistry and drug development. As a derivative of piperidine, a common scaffold in many pharmaceuticals, it serves as a valuable building block for the synthesis of a wide range of biologically active molecules. Its structure, featuring a phenyl group attached to the nitrogen atom and a hydroxyl group at the 3-position of the piperidine ring, imparts specific physicochemical properties that are crucial for its application as a synthetic intermediate. This guide provides a comprehensive overview of the physical and chemical properties of 1-Phenylpiperidin-3-ol, detailed methodologies for its synthesis and analysis, and insights into its handling and safety.

Physicochemical Properties

The physical and chemical properties of 1-Phenylpiperidin-3-ol are fundamental to its handling, reactivity, and application in synthetic chemistry. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.24 g/mol | [2] |

| Appearance | Colorless to pale yellow solid | [3] |

| Melting Point | 91-92 °C | [4] |

| Boiling Point | 314 °C at 760 mmHg | [4] |

| Flash Point | 160.9 °C | [4] |

| Solubility | Soluble in alcohol and ether; slightly soluble in water. | [3] |

| pKa (Predicted) | 14.09 ± 0.20 | [4] |

| XLogP3 | 1.7 - 1.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 23.5 Ų | [4] |

Chemical Synthesis

The synthesis of 1-Phenylpiperidin-3-ol is most commonly achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This approach typically involves the reaction of a phenylmagnesium halide with an N-protected 3-piperidone, followed by deprotection.

Synthetic Pathway: Grignard Reaction

Caption: General synthetic scheme for 1-Phenylpiperidin-3-ol via a Grignard reaction.

Detailed Experimental Protocol: Synthesis via Grignard Reaction

This protocol is based on established methods for the synthesis of 3-hydroxy-3-phenylpiperidines.[4][5]

Step 1: Grignard Reagent Formation (Phenylmagnesium Bromide)

-

To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether to the flask.

-

Slowly add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should initiate spontaneously.

-

Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Grignard Reaction with N-Protected 3-Piperidone

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Slowly add a solution of N-protected 3-piperidone (e.g., N-Boc-3-piperidone) (1.0 eq) in anhydrous diethyl ether from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected 1-phenylpiperidin-3-ol.

Step 3: Deprotection

-

Dissolve the crude N-protected 1-phenylpiperidin-3-ol in a suitable solvent (e.g., dichloromethane for a Boc protecting group).

-

Add a deprotecting agent (e.g., trifluoroacetic acid for a Boc group) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide solution) to a pH of >10.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Phenylpiperidin-3-ol.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[3][6][7]

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-Phenylpiperidin-3-ol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl protons (typically in the range of 6.8-7.5 ppm), the methine proton at the 3-position (adjacent to the hydroxyl group), and the methylene protons of the piperidine ring. The chemical shifts and coupling patterns provide detailed structural information.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the phenyl ring and the piperidine ring. The carbon bearing the hydroxyl group (C-3) will have a characteristic chemical shift in the range of 60-75 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of 1-Phenylpiperidin-3-ol will exhibit characteristic absorption bands corresponding to its functional groups:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C stretching vibrations for the aromatic ring.

-

C-N stretching vibrations.

-

C-O stretching vibration.

Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) at m/z 177. The fragmentation pattern will be characteristic of the molecule, with potential fragments arising from the loss of a hydroxyl group, cleavage of the piperidine ring, and fragmentation of the phenyl group.[8][9][10]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be developed for the purity assessment of 1-Phenylpiperidin-3-ol. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a suitable buffer, e.g., formic acid or ammonium acetate) is a common starting point. Detection is typically performed using a UV detector at a wavelength where the phenyl group absorbs (e.g., ~254 nm).

Experimental Workflow: Purity Analysis by HPLC

Caption: A typical workflow for the purity analysis of 1-Phenylpiperidin-3-ol by HPLC.

Safety and Handling

1-Phenylpiperidin-3-ol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of 1-Phenylpiperidin-3-ol, along with practical guidance for its synthesis and analysis. As a key building block in the development of new chemical entities, a thorough knowledge of its characteristics is essential for researchers and scientists in the pharmaceutical and chemical industries. The provided protocols and analytical methods serve as a valuable resource for the efficient and safe handling and utilization of this important synthetic intermediate.

References

- Shaista Zafar et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci., 27(4), 925-929.

-

Columbia University. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

-

ResearchGate. (2022). pKa values of common substituted piperazines. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]

-

ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US3294804A - 1-(3-hydroxy-3-phenylpropyl)-4-phenyl-4-propionoxy-piperidine.

-

University of Wisconsin-Madison. (2022). pKa Data Compiled by R. Williams pKa Values INDEX. Retrieved from [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Alver Ö, Parlak C and Şenyel M: 'FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study', Spectrochim. Acta A, , 67A. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A novel synthesis of 1-aryl-3-piperidone derivatives. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. Retrieved from [Link]

-

YouTube. (2013, February 3). How to Carry Out a Recrystallization. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

Semantic Scholar. (n.d.). NBO, HOMO, LUMO analysis and Vibrational spectra (FTIR and FT Raman) of 1-Amino 4-methylpiperazine. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

American Chemical Society. (n.d.). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society. Retrieved from [Link]

-

Scirp.org. (n.d.). Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. Retrieved from [Link]

-

YouTube. (2011, December 17). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. Retrieved from [Link]

-

CentAUR. (n.d.). 1H-13C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

ResearchGate. (n.d.). Single crystal X‐ray structure of complex 3: a) view of the molecular.... Retrieved from [Link]

-

Systematic Reviews in Pharmacy. (n.d.). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Retrieved from [Link]

Sources

- 1. lifesciencesite.com [lifesciencesite.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. The experimental data is tabulated below: Substituent Electro-n "X" egati.. [askfilo.com]

- 7. mt.com [mt.com]

- 8. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

Synthesis pathways for 1-Phenylpiperidin-3-OL

An In-Depth Technical Guide to the Synthesis of 1-Phenylpiperidin-3-OL

Introduction

1-Phenylpiperidin-3-ol is a pivotal structural motif and a versatile intermediate in the landscape of medicinal chemistry and drug development. The piperidine ring is a ubiquitous scaffold found in numerous natural alkaloids and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] The specific introduction of a phenyl group at the nitrogen (N1) and a hydroxyl group at the C3 position creates a molecule with distinct stereochemical and functional characteristics, making it a valuable building block for a wide range of biologically active compounds, including analgesics, antipsychotics, and other central nervous system (CNS) agents.[2][3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core synthetic pathways to 1-Phenylpiperidin-3-ol. Moving beyond a simple recitation of protocols, this document delves into the strategic rationale behind different synthetic choices, offering field-proven insights into the advantages, limitations, and practical considerations of each method. The methodologies presented are grounded in established chemical principles, ensuring both scientific integrity and reproducibility.

Chapter 1: Synthesis via Reduction of 1-Phenylpiperidin-3-one

One of the most direct and widely employed strategies for synthesizing 1-Phenylpiperidin-3-ol is through the reduction of its corresponding ketone precursor, 1-Phenylpiperidin-3-one. This two-stage approach benefits from the relative accessibility of the piperidone intermediate and the high efficiency of modern reduction techniques.

Principle and Strategy

The core of this pathway is a classic carbonyl reduction. The C=O bond of the 3-piperidone is converted to a C-H and O-H bond, yielding the secondary alcohol. The choice of reducing agent is critical as it dictates reaction conditions, cost, and safety. This method is particularly powerful for producing the racemic alcohol, though stereoselective methods can be employed for chiral synthesis.

Synthesis of the 1-Phenylpiperidin-3-one Precursor

The synthesis of the ketone intermediate is a crucial first step. A common method involves the cyclization of N,N-bis(2-cyanoethyl)aniline, followed by hydrolysis and decarboxylation. A more modern and efficient approach, however, is the Morita-Baylis-Hillman reaction followed by ring-closing metathesis, which offers a novel route to the 1-aryl-3-piperidone scaffold.[1]

Ketone Reduction Methodologies

Standard Hydride Reduction: The reduction of the piperidone is typically achieved with high yield using standard metal hydride reagents. Sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol is the most common choice due to its selectivity, mild reaction conditions, and operational simplicity.[4] For substrates that are less reactive, the more powerful lithium aluminum hydride (LiAlH₄) can be used, although it requires anhydrous conditions and more stringent safety precautions.

Biocatalytic Asymmetric Reduction: For the synthesis of specific enantiomers, such as (S)-1-Phenylpiperidin-3-ol, biocatalysis offers a green and highly selective alternative. Ketoreductase (KRED) enzymes, often used in whole-cell systems with coenzyme regeneration, can reduce the prochiral ketone to the desired chiral alcohol with excellent enantiomeric excess (>99%).[5][6] This approach avoids the need for chiral resolution and operates under mild, aqueous conditions.[5][6]

Visualization & Data

Diagram 1: Pathway via Ketone Reduction

Caption: Synthesis of 1-Phenylpiperidin-3-OL via ketone precursor.

Table 1: Comparison of Reduction Methods for 1-Phenylpiperidin-3-one

| Method | Reducing Agent | Solvent | Typical Yield | Key Advantages | Key Disadvantages |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Ethanol | >90% | Cost-effective, simple, high yield | Produces racemic mixture |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF / Ether | >95% | Highly effective, rapid | Requires anhydrous conditions, pyrophoric |

| Biocatalytic | Ketoreductase (KRED) | Aqueous Buffer | >99% | High enantioselectivity, green | Higher initial cost, requires specific enzymes |

Experimental Protocol: Reduction using Sodium Borohydride

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Phenylpiperidin-3-one (1.0 eq) in absolute ethanol (10 mL per gram of substrate).

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the mixture at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again to 0-5 °C and slowly add water to quench the excess NaBH₄.

-

Workup: Concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography or recrystallization to afford 1-Phenylpiperidin-3-ol.[4]

Chapter 2: Synthesis via N-Arylation of 3-Hydroxypiperidine

This pathway represents a convergent approach where the pre-formed 3-hydroxypiperidine ring is directly coupled with a phenyl group donor. This method is particularly attractive due to the commercial availability of 3-hydroxypiperidine.[7][8]

Principle and Strategy

The core transformation is the formation of a carbon-nitrogen bond between the secondary amine of the piperidine ring and a phenyl ring. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and activated aryl halides. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a far more versatile and efficient route under milder conditions.

Buchwald-Hartwig Amination

This reaction has become a cornerstone of C-N bond formation in modern organic synthesis. It involves the use of a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or triflate. The choice of ligand is critical for achieving high catalytic turnover and preventing side reactions.

Starting Material: 3-Hydroxypiperidine

3-Hydroxypiperidine is a readily available starting material.[7][8] For large-scale applications where cost is a primary driver, it can be synthesized via the catalytic hydrogenation of 3-hydroxypyridine using catalysts such as rhodium-on-carbon or ruthenium-on-carbon, although these methods can be expensive and require high pressure.[9][10][11]

Visualization & Data

Diagram 2: Pathway via N-Arylation

Caption: Synthesis via Buchwald-Hartwig N-Arylation.

Experimental Protocol: Buchwald-Hartwig N-Arylation

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.6 mol%), and sodium tert-butoxide (1.4 eq).

-

Reagents: Add 3-hydroxypiperidine (1.2 eq) and bromobenzene (1.0 eq).

-

Solvent: Add anhydrous toluene (5 mL per mmol of bromobenzene) via syringe.

-

Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel chromatography to obtain 1-Phenylpiperidin-3-ol.

Chapter 3: Synthesis via Reductive Amination

Reductive amination is a highly versatile and powerful method for synthesizing amines, including cyclic amines like piperidines.[3][12][13] This strategy can be designed as an intramolecular cyclization of a linear precursor, forming the N-phenyl bond and the piperidine ring in a concerted or sequential fashion.

Principle and Strategy

The reaction typically involves two key transformations: the formation of an imine or enamine intermediate from a carbonyl compound and an amine, followed by its in-situ reduction.[13][14] For the synthesis of 1-Phenylpiperidin-3-ol, an intramolecular approach starting from a linear amino-aldehyde or amino-ketone is highly effective. The use of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial, as these reagents selectively reduce the iminium ion in the presence of the starting carbonyl group.[12][14]

Intramolecular Reductive Amination Pathway

A logical precursor for this strategy would be 5-(phenylamino)pentan-3-one or a related derivative. This precursor can be synthesized through various methods, such as the Michael addition of aniline to an appropriate α,β-unsaturated ketone. Once formed, this linear substrate can undergo acid-catalyzed intramolecular cyclization to form a cyclic iminium ion, which is then immediately reduced to the final product.

Visualization & Data

Diagram 3: Intramolecular Reductive Amination

Caption: Pathway via Intramolecular Reductive Amination.

Experimental Protocol: One-Pot Intramolecular Reductive Amination

-

Setup: In a round-bottom flask, dissolve the linear amino-ketone precursor (1.0 eq) in methanol.

-

Reagent Addition: Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

-

Acidification: Slowly add glacial acetic acid to maintain the pH between 4 and 5.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the formation of the product by LC-MS.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous layer with dichloromethane (3 x 25 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography on silica gel to isolate 1-Phenylpiperidin-3-ol.

Chapter 4: Comparative Analysis and Conclusion

Choosing the optimal synthetic pathway for 1-Phenylpiperidin-3-ol depends on several factors, including the scale of the synthesis, cost constraints, required stereochemical purity, and available laboratory equipment.

Table 2: Comparative Analysis of Synthetic Pathways

| Pathway | Key Strengths | Key Weaknesses | Best For |

| Ketone Reduction | High yields, reliable, well-established | Racemic product (unless using biocatalysis) | General lab-scale and large-scale racemic synthesis |

| N-Arylation | Convergent, uses available starting materials | Catalyst cost, potential for heavy metal contamination | Rapid synthesis of analogues for discovery chemistry |

| Reductive Amination | One-pot potential, builds complexity quickly | Precursor synthesis can be multi-step | Constructing the core ring structure from acyclic precursors |

Conclusion

The synthesis of 1-Phenylpiperidin-3-ol can be approached through several robust and effective methodologies. The reduction of 1-phenylpiperidin-3-one stands out as a highly reliable and scalable method for producing racemic material. For enantiomerically pure products, the biocatalytic reduction of the same ketone intermediate is the superior choice, aligning with the principles of green chemistry.[5] The N-arylation of 3-hydroxypiperidine offers a rapid, convergent route ideal for medicinal chemistry programs where diverse analogues are needed. Finally, intramolecular reductive amination provides an elegant strategy for constructing the heterocyclic core, though it may require a more involved synthesis of the linear precursor. The selection of the most appropriate pathway requires a careful evaluation of project-specific goals, balancing factors of speed, cost, scale, and stereochemical control.

References

- 1. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Benzyl-3-hydroxypiperidine-Qiyan [nxydchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US4424357A - Process for preparing 4-aryloxy-3-phenylpiperidines - Google Patents [patents.google.com]

- 5. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]

- 8. 3-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 9. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 10. Properties, Preparation Methods, and Derivatives of 3-Hydroxypiperidine_Chemicalbook [m.chemicalbook.com]

- 11. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

Mechanism of action of 1-Phenylpiperidin-3-OL derivatives

An In-Depth Technical Guide to the Polypharmacology of 1-Arylpiperidin-3-OL Derivatives: Mechanisms of Action at Opioid, NMDA, and Monoamine Receptors

Introduction

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1] Within this class, arylpiperidine derivatives have proven to be exceptionally versatile, capable of interacting with a wide array of biological targets depending on the precise positioning of the aryl group and the nature of substituents.[1][2] While 4-arylpiperidines are famously associated with potent µ-opioid receptor agonists like fentanyl and pethidine, the 1-aryl-3-hydroxypiperidine (1-Arylpiperidin-3-OL) scaffold presents a more complex and nuanced pharmacological profile.[3][4]

This technical guide, intended for researchers and drug development professionals, moves beyond a singular mechanism to explore the polypharmacology of 1-Arylpiperidin-3-OL derivatives. We will dissect the structure-activity relationships (SAR) and molecular mechanisms that enable this privileged scaffold to act as a modulator of three critical central nervous system (CNS) target families: opioid receptors, N-methyl-D-aspartate (NMDA) receptors, and dopamine receptors. By understanding the subtle structural modifications that dictate target selectivity and functional activity, we can better leverage this scaffold for the rational design of next-generation therapeutics for pain, neurodegenerative disorders, and psychiatric conditions.

Part 1: Opioid Receptor Modulation

The interaction of phenylpiperidine derivatives with opioid receptors is a foundational concept in pharmacology.[5] While the canonical examples are 4-phenylpiperidines, the 1-Arylpiperidin-3-OL scaffold can also be engineered to exhibit high affinity for these G-protein coupled receptors (GPCRs).

The Phenylpiperidine Opioid Pharmacophore

The classic pharmacophore for µ-opioid agonists includes a tertiary amine, a quaternary carbon, and a phenyl group, features perfectly embodied by 4-phenylpiperidines.[5] The nitrogen atom is protonated at physiological pH, engaging in a critical ionic interaction with an aspartate residue in the receptor's binding pocket. The phenyl group occupies a hydrophobic pocket, contributing significantly to binding affinity. Derivatives like fentanyl achieve high potency through additional interactions facilitated by the N-acyl group.[4]

1-Arylpiperidin-3-OL Derivatives as Opioid Ligands

Though less common, the 3-arylpiperidine scaffold can also serve as a template for potent opioid ligands, often functioning as antagonists. The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for µ (MOP), kappa (KOP), and delta (DOP) receptor antagonists.[6] The key features for this activity are:

-

A 3-hydroxyphenyl group: The meta-hydroxyl is a crucial hydrogen bonding component for high-affinity binding at opioid receptors.

-

A piperidine nitrogen: This serves as the basic anchor point.

-

Specific stereochemistry: The relative orientation of the substituents on the piperidine ring is critical for differentiating between agonist and antagonist activity and for receptor subtype selectivity.[7]

Derivatives of the 1-Arylpiperidin-3-OL class can adopt conformations that mimic these essential features, allowing them to bind effectively to opioid receptors. Their functional output (agonist vs. antagonist) is highly dependent on the substituent attached to the piperidine nitrogen.[7]

Downstream Signaling of Opioid Receptor Activation

As canonical Gαi/o-coupled receptors, opioid receptor activation by an agonist initiates a well-defined signaling cascade aimed at reducing neuronal excitability.

Part 2: NMDA Receptor Antagonism

Overactivation of the NMDA receptor, a ligand-gated ion channel, leads to excessive calcium influx and subsequent excitotoxicity, a key pathological process in many neurodegenerative and psychiatric disorders.[8] Phenylpiperidine derivatives have been developed as potent NMDA receptor antagonists.

Mechanism of NMDA Receptor Channel Block

NMDA receptors are heterotetrameric complexes typically composed of two GluN1 and two GluN2 subunits.[8] Phenylpiperidine derivatives often act as uncompetitive, channel-blocking antagonists. Their mechanism involves:

-

Channel Opening: The channel must first be activated by the binding of both glutamate (to GluN2) and a co-agonist, glycine or D-serine (to GluN1).

-

Pore Entry: Upon channel opening, the antagonist enters the ion channel pore from the extracellular side.

-

Binding and Blockade: The antagonist binds to a specific site within the pore, often referred to as the "MK-801 site," physically occluding the channel and preventing the influx of Ca²⁺ and Na⁺ ions.

This activity-dependent mechanism is therapeutically attractive, as it preferentially targets overactive channels while sparing those involved in normal synaptic transmission.

GluN2B Subunit Selectivity

The pharmacological properties of NMDA receptors are largely determined by their GluN2 subunit composition (GluN2A-D). Antagonists selective for the GluN2B subtype are of particular interest due to the role of GluN2B-containing receptors in pathological processes.[9] Many arylpiperidine antagonists, such as ifenprodil, achieve their GluN2B selectivity by binding to an allosteric modulatory site at the interface of the GluN1 and GluN2B amino-terminal domains (ATDs), rather than within the channel pore.[10][11] This binding event induces a conformational change that reduces the probability of channel opening. The 1-Arylpiperidin-3-OL scaffold can be adapted to target this site, with the aryl moiety and N-substituent being key determinants of subunit selectivity.

Experimental Workflow for NMDA Receptor Characterization

Determining the mechanism and potency of NMDA receptor antagonists requires electrophysiological techniques, most commonly the two-electrode voltage clamp (TEVC) method in Xenopus oocytes expressing specific receptor subunit combinations.

Part 3: Dopamine Autoreceptor Agonism

A distinct line of research has identified 3-arylpiperidine derivatives as potent and selective agonists for dopamine D2 autoreceptors.[12] This activity profile is fundamentally different from the opioid and NMDA receptor modulation described above and is highly dependent on specific structural features.

The 3-(3-Hydroxyphenyl)piperidine Moiety

Seminal work in the 1980s demonstrated that the 3-(3-hydroxyphenyl)piperidine moiety is "indispensable for high potency and selectivity" as a dopamine autoreceptor agonist.[12] Dopamine autoreceptors are presynaptic D2 receptors that regulate the synthesis and release of dopamine. Agonism at these receptors provides a negative feedback signal, reducing dopaminergic neurotransmission. This mechanism is therapeutically relevant for conditions characterized by excessive dopamine signaling, such as psychosis.

Structure-Activity Relationships for Dopaminergic Activity

The SAR for this class of compounds is well-defined and highly constrained, providing a clear blueprint for designing dopamine autoreceptor agonists.[12]

| Modification Site | Substituent/Feature | Effect on Activity | Reference |

| Phenyl Ring | 3-OH (meta) | Essential for high potency and selectivity | [12] |

| 4-OH (para) | Lacks selectivity for autoreceptors | [12] | |

| Piperidine Ring | 3-Phenyl isomer | Active (vs. inactive 2- and 4-phenyl isomers) | [12] |

| Piperidine Nitrogen | N-n-propyl | Potent and selective | [12] |

| N-H | Weakly active | [12] | |

| N-methyl | Weakly active | [12] | |

| N-n-butyl, N-n-pentyl | Potent | [12] |

This table summarizes key findings from structure-activity relationship studies on 3-phenylpiperidine derivatives as dopamine autoreceptor agonists.

Part 4: Experimental Protocols for Mechanistic Dissection

To differentiate the polypharmacology of a novel 1-Arylpiperidin-3-OL derivative, a tiered screening approach using validated in vitro assays is essential.

Protocol: Competitive Radioligand Binding Assay (Opioid Receptor)

Objective: To determine the binding affinity (Kᵢ) of a test compound for the µ-opioid receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand ([³H]-DAMGO) for binding to receptors in a cell membrane preparation.

Methodology:

-

Membrane Preparation: Homogenize CHO or HEK293 cells stably expressing the human µ-opioid receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 20 min at 4°C. Resuspend the pellet in fresh buffer and repeat. The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and protein concentration is determined (e.g., by Bradford assay).

-

Assay Setup: In a 96-well plate, combine:

-

50 µL of test compound dilutions (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

50 µL of radioligand solution (e.g., 1 nM final concentration of [³H]-DAMGO).

-

100 µL of membrane preparation (e.g., 10-20 µg protein per well).

-

Total Binding: Wells with vehicle instead of test compound.

-

Non-specific Binding (NSB): Wells with a high concentration of a non-labeled competitor (e.g., 10 µM naloxone) instead of the test compound.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Protocol: HTRF cAMP Functional Assay (Dopamine D2 Receptor)

Objective: To determine if a test compound acts as an agonist or antagonist at the Gαi/o-coupled D2 dopamine receptor.

Principle: This homogeneous time-resolved fluorescence (HTRF) assay measures the inhibition of adenylyl cyclase activity. Agonist activation of the D2 receptor inhibits forskolin-stimulated cAMP production. An antagonist will block the effect of a known agonist.

Methodology:

-

Cell Culture: Use HEK293 cells stably expressing the human D2 receptor. Seed cells in a 384-well plate and culture overnight.

-

Agonist Mode:

-

Remove culture medium and add stimulation buffer containing various concentrations of the test compound.

-

Incubate for 30 minutes at 37°C.

-

Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the negative control.

-

Incubate for 30 minutes at 37°C.

-

-

Antagonist Mode:

-

Pre-incubate the cells with various concentrations of the test compound for 30 minutes.

-

Add a fixed concentration of a known D2 agonist (e.g., quinpirole at its EC₈₀ concentration) plus forskolin.

-

Incubate for 30 minutes at 37°C.

-

-

Lysis and Detection:

-

Add HTRF lysis buffer containing the two detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).

-

Incubate for 60 minutes at room temperature.

-

-

Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (specific signal) and 620 nm (cryptate signal).

-

Data Analysis:

-

Calculate the 665/620 ratio and normalize the data.

-

Agonist Mode: Plot the cAMP concentration (or HTRF ratio) against the log[test compound] to determine the EC₅₀ (for agonists) or lack of effect.

-

Antagonist Mode: Plot the cAMP concentration against the log[test compound] to determine the IC₅₀. This can be used to calculate the antagonist's potency (Kₑ).

-

Conclusion

The 1-Arylpiperidin-3-OL scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its pharmacological activity is not defined by a single mechanism but is rather a spectrum of possibilities dictated by precise chemical modifications. By making subtle changes to the substitution on the aryl ring, the piperidine nitrogen, and the stereochemistry of the hydroxylated piperidine core, researchers can steer the molecule's affinity toward opioid receptors, NMDA receptor subtypes, or dopamine autoreceptors. This inherent versatility underscores the importance of comprehensive pharmacological profiling during drug discovery. A deep understanding of the structure-activity relationships governing this polypharmacology is critical for designing selective and potent ligands, ultimately enabling the development of novel and highly targeted therapeutics for a range of complex CNS disorders.

References

-

Shen, H. C., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of Medicinal Chemistry, 53(21), 7875-7888. [Link]

-

Asano, Y., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

-

Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594. [Link]

-

Wikipedia. (n.d.). Phenylpiperidines. Retrieved from [Link]

-

Rehman, S. U., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Acta Poloniae Pharmaceutica, 70(6), 1063-1070. [Link]

-

ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

-

Sun, D., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & medicinal chemistry, 17(10), 3588-3594. [Link]

-

Zaki, P. A., et al. (2011). Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Chemical Neuroscience, 2(8), 444-450. [Link]

-

Hacksell, U., et al. (1981). 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives. Retrieved from [Link]

-

Saliu, S., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Biomedicines, 12(3), 523. [Link]

-

Chem-Space. (n.d.). Opioid Receptor Ligands. Retrieved from [Link]

-

Liu, H., et al. (2013). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Chemical Biology & Drug Design, 82(3), 267-280. [Link]

-

Zajac, M. A., & Janecka, A. (2001). Non-peptide opioid receptor ligands - recent advances. Part I - agonists. Current Medicinal Chemistry, 8(2), 141-152. [Link]

-

Le, T. D., et al. (2011). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 2(7), 534-538. [Link]

-

Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. [Link]

-

ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents. Retrieved from [Link]

-

Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(22), 4081-4087. [Link]

- Google Patents. (n.d.). Piperidine derivatives as nmda receptor antagonists.

-

MDPI. (2022). Design, synthesis and initial biological evaluation of a novel pladienolide analog scaffold. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Chem Pharm Bull 2005 hydroxy piperidine. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Retrieved from [Link]

-

Menniti, F. S., et al. (1998). 3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 41(9), 1438-1447. [Link]

-

Welch, S. P., & Elliott, D. M. (1994). The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids. Pain, 58(2), 223-230. [Link]

-

Borko, L., et al. (2023). Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives. Molecular neurobiology, 60(12), 7083-7097. [Link]

-

Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-Methyl-3-phenylpiperidine|Research Chemical [benchchem.com]

- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]

- 10. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Downstream Allosteric Modulation of NMDA Receptors by 3-Benzazepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Characterization of 1-Phenylpiperidin-3-ol (CAS Number: 80710-25-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential characterization data and analytical methodologies for 1-Phenylpiperidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 3-phenylpiperidine scaffold is a well-established pharmacophore found in a variety of biologically active molecules, making a thorough understanding of its derivatives, such as 1-Phenylpiperidin-3-ol, crucial for the development of novel therapeutics.[1][2] This document moves beyond a simple data sheet to offer insights into the rationale behind the analytical techniques, ensuring a robust and reliable characterization of this important chemical entity.

Core Compound Identity and Physicochemical Properties

1-Phenylpiperidin-3-ol is a piperidine derivative featuring a phenyl group attached to the nitrogen atom and a hydroxyl group at the 3-position of the piperidine ring. This unique substitution pattern imparts specific chemical properties that are critical to its function as a synthetic intermediate.

| Property | Value | Source |

| CAS Number | 80710-25-4 | [3] |

| Molecular Formula | C₁₁H₁₅NO | [3] |

| Molecular Weight | 177.24 g/mol | [3] |

| Boiling Point | 314 °C at 760 mmHg (Computed) | [3] |

| Density | 1.116 g/cm³ (Computed) | [3] |

| Flash Point | 160.9 °C (Computed) | [3] |

| XLogP3 | 1.9 (Computed) | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Note: Some physical properties are computed and should be confirmed by experimental data where possible. The melting point of the related isomer, 3-phenylpiperidin-3-ol, is reported to be 91-92°C, which can serve as a preliminary reference.[4]

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. The following sections detail the expected spectral data for 1-Phenylpiperidin-3-ol and the underlying principles of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Phenylpiperidin-3-ol, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected Chemical Shifts (δ) and Multiplicities:

-

Aromatic Protons (Phenyl Group): Multiple signals in the range of δ 6.8-7.3 ppm. The protons on the phenyl ring will exhibit complex splitting patterns (multiplets) due to coupling with each other.

-

Piperidine Ring Protons:

-

CH-OH (Position 3): A multiplet around δ 3.8-4.2 ppm. The chemical shift is influenced by the hydroxyl group.

-

CH₂ adjacent to Nitrogen (Positions 2 and 6): Multiplets in the range of δ 3.0-3.6 ppm. These protons are deshielded due to the adjacent nitrogen atom.

-

CH₂ (Positions 4 and 5): Multiplets in the range of δ 1.6-2.2 ppm.

-

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range, typically δ 1.5-4.0 ppm, and its position is concentration and solvent dependent.

Rationale for Experimental Choices: A standard ¹H NMR experiment is typically run in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton.[5] To confirm the assignment of the -OH peak, a D₂O exchange experiment can be performed, where the addition of a drop of D₂O will cause the hydroxyl proton signal to disappear.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts (δ):

-

Aromatic Carbons (Phenyl Group): Multiple signals in the range of δ 115-150 ppm. The carbon attached to the nitrogen will be found at the lower field end of this range.

-

Piperidine Ring Carbons:

-

C-OH (Position 3): A signal in the range of δ 65-75 ppm.

-

C adjacent to Nitrogen (Positions 2 and 6): Signals in the range of δ 50-60 ppm.

-

C-4 and C-5: Signals in the range of δ 20-40 ppm.

-

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR spectrum is standard, providing a single peak for each unique carbon atom.[6] For more detailed structural analysis, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Characteristic Absorption Bands (wavenumber, cm⁻¹):

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[7][8] The broadness is due to hydrogen bonding.

-

C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.[7]

-

C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm⁻¹.[7]

-

C=C Stretch (Aromatic): Sharp peaks in the 1450-1600 cm⁻¹ region.[7]

-

C-N Stretch: A peak in the 1000-1250 cm⁻¹ range.

-

C-O Stretch: A strong peak in the 1050-1150 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact, and the spectrum is recorded. This method requires minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the molecular weight of the compound. The intensity of this peak may vary.

-

Key Fragments:

-

Loss of a hydroxyl radical (-OH): A peak at m/z = 160.

-

Cleavage of the piperidine ring can lead to various fragments. Alpha-cleavage adjacent to the nitrogen is a common fragmentation pathway for piperidines.[9][10]

-

A fragment corresponding to the phenylpiperidine cation.

-

Further fragmentation of the phenyl ring.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[11]

-

Sample Preparation: Dissolve a small amount of 1-Phenylpiperidin-3-ol in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume of the solution into the GC.

-

Separation: The compound travels through the GC column and is separated from any impurities.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized (typically by electron impact).

-

Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating a mass spectrum.

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for purity analysis.

A General HPLC Method:

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

-

Rationale: This method separates compounds based on their polarity. 1-Phenylpiperidin-3-ol will have a characteristic retention time under specific conditions. The presence of other peaks would indicate impurities. Method validation should be performed according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.[11][12]

Significance in Drug Discovery and Development

The 3-phenylpiperidine scaffold is a key structural motif in many centrally acting drugs.[1] The introduction of a hydroxyl group, as in 1-Phenylpiperidin-3-ol, provides a handle for further chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.[13] Derivatives of phenylpiperidine have been investigated for a range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects.[1][14]

The synthesis of analogs of 1-Phenylpiperidin-3-ol can be a key strategy in structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of new drug candidates.[15]

Conclusion

The comprehensive characterization of 1-Phenylpiperidin-3-ol using a combination of spectroscopic and chromatographic techniques is paramount for its use in research and development. This guide provides the foundational knowledge and experimental rationale for researchers to confidently identify, purify, and utilize this important building block in the pursuit of novel therapeutics. Adherence to rigorous analytical protocols ensures the integrity of subsequent biological and pharmacological studies.

References

-

PubChem. (n.d.). 1-Phenylpiperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Tegegne, B., et al. (2021). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Diaba, F., & Bonjoch, J. (2011). NMR evidence of the kinetic and thermodynamic products in the NIS promoted cyclization of 1-phenyl-4-pentenylamines. Synthesis and reactivity of trans-2-phenyl-5-iodopiperidines. Chemical Communications. The Royal Society of Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

ChemBK. (2024). 3-Phenylpiperidin-3-ol. Retrieved from [Link]

-

Dyakonova, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2946. Retrieved from [Link]

-

Wikipedia. (n.d.). PF-00446687. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Piperidinol, 1-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethyl-3-piperidinol. National Center for Biotechnology Information. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

-

PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

-

da Silva, G. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(11), 2354–2363. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

-

Lee, S., et al. (2011). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 52(42), 5472–5474. Retrieved from [Link]

- Pretsch, E., et al. (2000).

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Amanote Research. (n.d.). Validated HPLC Method for the Determination of. Retrieved from [Link]

-

University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Palin, R., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589–593. Retrieved from [Link]

-

Royal Society of Chemistry: Education. (n.d.). 3. Infrared spectroscopy. Retrieved from [Link]

-

Casy, A. F., & Ogungbamila, F. O. (1983). Synthesis and Analgesic Activity of C-3-Allyl( and 3-Propyl)-1,3-Dimethyl-4-Phenylpiperidin-R-4-Yl Propanoates. Australian Journal of Chemistry, 36(10), 2113–2119. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Chukaew, A., et al. (2021). Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract. Molecules, 26(11), 3326. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Retrieved from [Link]

Sources

- 1. 1-Methyl-3-phenylpiperidine|Research Chemical [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. pharmainfo.in [pharmainfo.in]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PF-00446687 - Wikipedia [en.wikipedia.org]

- 15. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic analysis of 1-Phenylpiperidin-3-ol (NMR, IR, Mass Spec)

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-Phenylpiperidin-3-ol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with data from structural analogs to offer a robust interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Given the limited availability of published experimental spectra for 1-Phenylpiperidin-3-ol, this guide establishes a predictive framework grounded in fundamental principles and comparative analysis.

Introduction to 1-Phenylpiperidin-3-ol

1-Phenylpiperidin-3-ol is a heterocyclic compound featuring a piperidine ring N-substituted with a phenyl group and a hydroxyl group at the 3-position. This structure is a key scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized 1-Phenylpiperidin-3-ol, ensuring the reliability of subsequent biological and pharmacological studies.

This guide will systematically dissect the predicted spectroscopic signature of 1-Phenylpiperidin-3-ol, providing a detailed rationale for the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-Phenylpiperidin-3-ol.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-Phenylpiperidin-3-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly attached protons and carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.

-

Predicted ¹H NMR Spectrum of 1-Phenylpiperidin-3-ol

The predicted ¹H NMR chemical shifts are influenced by the electron-withdrawing nature of the phenyl group and the hydroxyl group. The phenyl group will deshield the adjacent protons on the piperidine ring, while the hydroxyl group will have a more localized effect on the proton at C3.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| Aromatic-H (ortho) | 7.20 - 7.30 | m | - | Deshielded due to proximity to the nitrogen and aromatic ring current. |

| Aromatic-H (meta) | 6.80 - 6.95 | m | - | Shielded relative to ortho and para protons. |

| Aromatic-H (para) | 6.70 - 6.85 | m | - | Shielded relative to ortho protons. |

| H-3 (CH-OH) | 3.80 - 4.00 | m | - | Deshielded by the adjacent hydroxyl group. |

| H-2ax, H-6ax | 3.40 - 3.60 | m | - | Deshielded by the adjacent nitrogen and phenyl group. Axial protons are typically upfield of equatorial protons. |

| H-2eq, H-6eq | 3.10 - 3.30 | m | - | Deshielded by the adjacent nitrogen and phenyl group. |

| H-4ax, H-5ax | 1.80 - 2.00 | m | - | Typical aliphatic region for axial piperidine protons. |

| H-4eq, H-5eq | 1.60 - 1.80 | m | - | Typical aliphatic region for equatorial piperidine protons. |

| OH | Variable (1.5 - 4.0) | br s | - | Chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum of 1-Phenylpiperidin-3-ol

The N-phenyl group will have a significant effect on the chemical shifts of the piperidine ring carbons, particularly C2 and C6.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Aromatic-C (ipso) | 150 - 152 | Quaternary carbon attached to nitrogen. |

| Aromatic-C (ortho) | 128 - 130 | Aromatic carbons. |

| Aromatic-C (meta) | 118 - 120 | Aromatic carbons. |

| Aromatic-C (para) | 115 - 117 | Aromatic carbons. |

| C-3 (CH-OH) | 65 - 70 | Carbon bearing the hydroxyl group. |

| C-2, C-6 | 50 - 55 | Carbons adjacent to the nitrogen, deshielded by the phenyl group. |

| C-5 | 30 - 35 | Aliphatic carbon. |

| C-4 | 20 - 25 | Aliphatic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Phenylpiperidin-3-ol is expected to show characteristic absorption bands for the O-H, C-N, and aromatic C-H bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

-

Liquid/Oil: Place a drop of the sample between two NaCl (sodium chloride) or KBr plates.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or pure solvent.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Predicted IR Absorption Bands for 1-Phenylpiperidin-3-ol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3500 - 3200 | O-H stretch | Alcohol | Broad, Strong |

| 3100 - 3000 | C-H stretch | Aromatic | Medium |

| 2950 - 2850 | C-H stretch | Aliphatic (Piperidine) | Medium-Strong |

| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium-Strong (multiple bands) |

| 1350 - 1250 | C-N stretch | Aromatic Amine | Strong |

| 1250 - 1000 | C-O stretch | Alcohol | Strong |

| 770 - 730 and 710 - 690 | C-H out-of-plane bend | Monosubstituted Aromatic | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum of 1-Phenylpiperidin-3-ol

The molecular weight of 1-Phenylpiperidin-3-ol (C₁₁H₁₅NO) is 177.24 g/mol .

-

Molecular Ion (M⁺): In EI-MS, the molecular ion peak is expected at m/z = 177.

-

Protonated Molecule ([M+H]⁺): In ESI-MS, the base peak is expected at m/z = 178.

Predicted Fragmentation Pattern:

The fragmentation of 1-Phenylpiperidin-3-ol will be directed by the nitrogen atom and the hydroxyl group.

Caption: Predicted major fragmentation pathways for 1-Phenylpiperidin-3-ol in EI-MS.

-

Loss of Water (m/z = 159): Dehydration of the alcohol will lead to a significant peak at [M-18]⁺.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines. This can lead to the formation of various fragment ions.

-

Ring Cleavage: The piperidine ring can undergo fragmentation to produce smaller charged species.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass spectra of 1-Phenylpiperidin-3-ol. By leveraging established spectroscopic principles and data from closely related structural analogs, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for the identification and characterization of this important synthetic intermediate in the absence of published experimental data. Researchers are encouraged to use this guide as a reference for interpreting their own experimental results and to contribute to the public body of knowledge by publishing their findings.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for CID 23293, 3-Hydroxypiperidine. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 20038, 1-Phenylpiperidine. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-depth Technical Guide on the Potential Therapeutic Applications of 1-Phenylpiperidin-3-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, present in a multitude of pharmaceuticals.[1][2] This guide focuses on a specific, highly versatile derivative, 1-Phenylpiperidin-3-ol, as a pivotal scaffold in modern drug discovery. We will dissect its chemical characteristics, established synthetic pathways, and delve into its burgeoning therapeutic potential. This document provides a comprehensive resource, including detailed experimental protocols and mechanistic insights, to empower researchers in leveraging this scaffold for the development of novel therapeutics targeting a spectrum of diseases, from neurodegenerative disorders to cancer.

The Phenylpiperidine Scaffold: A Privileged Structure in Pharmacology

The phenylpiperidine motif is a recurring structural feature in a vast array of clinically significant drugs.[3] Its prevalence stems from a combination of desirable properties: a rigid, yet conformationally mobile, framework that allows for the precise spatial orientation of functional groups. This structural elegance facilitates high-affinity interactions with a diverse range of biological targets. The specific focus of this guide, 1-Phenylpiperidin-3-ol, introduces a hydroxyl group at the 3-position, a key feature that can serve as a hydrogen bond donor and acceptor, significantly influencing its binding characteristics and providing a reactive handle for further chemical elaboration.

Chemical and Physical Properties of 1-Phenylpiperidin-3-ol:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [4] |

| Molecular Weight | 177.24 g/mol | [5] |

| Appearance | Off-white to light yellow crystalline powder | - |

| Boiling Point | 314°C at 760 mmHg | [4] |

| Flash Point | 160.9°C | [4] |

Synthetic Strategies for 1-Phenylpiperidin-3-ol and Its Analogs

The synthesis of 1-aryl-3-piperidones, key precursors to 1-Phenylpiperidin-3-ol, is a well-trodden path in organic chemistry.[6] A common approach involves the intramolecular Claisen condensation of branched esters of a tertiary amine, followed by decarboxylation.[6] More contemporary methods, such as those employing Morita-Baylis-Hillman reactions and ring-closing metathesis, offer novel routes to this scaffold.[6] The subsequent reduction of the piperidone to the corresponding alcohol is typically achieved with standard reducing agents like sodium borohydride.[7]

Caption: A general synthetic pathway to chiral 3-phenylpiperidines.[8]

Therapeutic Landscape and Mechanistic Insights

While 1-Phenylpiperidin-3-ol itself is not typically the final active pharmaceutical ingredient, its derivatives have demonstrated a wide spectrum of biological activities.[9] The strategic modification of this core structure allows for the fine-tuning of its pharmacological profile.

Anticancer Potential